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Core Science & Biosynthesis

Foundational

An Inquiry into the Biological Profile of 2-Methyl-4-(p-tolyl)butan-1-ol: A Research Gap Analysis

An In-Depth Technical Guide on a Enigmatic Compound For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Unknowns In the landscape of chemical and pharmacological rese...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on a Enigmatic Compound

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns

In the landscape of chemical and pharmacological research, a vast number of synthesized compounds remain enigmatic, with their biological activities and potential therapeutic applications largely unexplored. 2-Methyl-4-(p-tolyl)butan-1-ol is one such molecule. Despite its defined chemical structure, a thorough investigation into its pharmacokinetics (what the body does to the drug) and mechanism of action (what the drug does to the body) reveals a significant gap in the existing scientific literature. This technical guide, therefore, deviates from a traditional whitepaper format. Instead, it serves as a foundational analysis of the available information, highlights the current research void, and proposes a structured, hypothetical framework for the systematic investigation of this compound.

I. Chemical Identity and Structural Analogs

2-Methyl-4-(p-tolyl)butan-1-ol is a primary alcohol with the chemical formula C12H18O. Its structure features a butanol backbone with a methyl group at the second position and a p-tolyl group (a benzene ring substituted with a methyl group) at the fourth position.

Chemical Structure:

While specific data on 2-Methyl-4-(p-tolyl)butan-1-ol is scarce, we can draw preliminary hypotheses from related structural classes, such as aryl alkyl alcohols. A structurally similar compound, 2-methyl-4-phenyl-2-butanol, has been reviewed as a fragrance ingredient[1]. This suggests that the primary application of compounds with this scaffold may lie outside of therapeutics. However, the biological activities of aryl alkyl alcohols are diverse, and the potential for pharmacological effects should not be dismissed without empirical evidence.

II. Postulated Pharmacokinetic Profile: A Roadmap for Investigation

In the absence of experimental data, we can outline a standard experimental workflow to characterize the absorption, distribution, metabolism, and excretion (ADME) of 2-Methyl-4-(p-tolyl)butan-1-ol.

A. Absorption

The lipophilicity of 2-Methyl-4-(p-tolyl)butan-1-ol, suggested by its chemical structure, would likely favor passive diffusion across biological membranes. To quantify its absorption characteristics, the following in vitro and in vivo studies would be essential:

Experimental Protocol: In Vitro Permeability Assay (Caco-2)

  • Cell Culture: Caco-2 cells are cultured on semi-permeable membrane supports to form a confluent monolayer, differentiating into a model of the intestinal epithelium.

  • Compound Application: A solution of 2-Methyl-4-(p-tolyl)butan-1-ol is added to the apical (AP) side of the monolayer.

  • Sampling: Samples are collected from the basolateral (BL) side at various time points.

  • Quantification: The concentration of the compound in the BL samples is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.

B. Distribution

Following absorption, the compound's distribution throughout the body will be influenced by its plasma protein binding and tissue permeability.

Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Preparation: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Compound Addition: 2-Methyl-4-(p-tolyl)butan-1-ol is added to the plasma chamber.

  • Equilibration: The system is incubated to allow the unbound fraction of the compound to diffuse across the membrane until equilibrium is reached.

  • Analysis: The concentration of the compound in both chambers is measured.

  • Calculation: The percentage of plasma protein binding is calculated.

C. Metabolism

The metabolism of 2-Methyl-4-(p-tolyl)butan-1-ol is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The primary alcohol moiety is a likely site for oxidation to an aldehyde and subsequently a carboxylic acid. The aromatic ring may also undergo hydroxylation.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Incubation: 2-Methyl-4-(p-tolyl)butan-1-ol is incubated with human liver microsomes and NADPH (a cofactor for CYP enzymes).

  • Time-Point Quenching: Aliquots are taken at various time points, and the metabolic reaction is stopped.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Metabolite Identification: High-resolution mass spectrometry can be used to identify the major metabolites formed.

D. Excretion

The polar metabolites of 2-Methyl-4-(p-tolyl)butan-1-ol are expected to be eliminated from the body primarily through renal or biliary excretion.

III. Elucidating the Mechanism of Action: A Target Identification Strategy

The mechanism of action of a novel compound is often the most challenging aspect to define. A multi-pronged approach is necessary to identify its molecular targets and downstream effects.

A. High-Throughput Screening

Initial screening against a broad panel of receptors, enzymes, and ion channels can provide the first clues about the compound's biological activity.

Experimental Workflow: Target-Based Screening

G Compound 2-Methyl-4-(p-tolyl)butan-1-ol HTS High-Throughput Screening Panels (Receptors, Enzymes, Ion Channels) Compound->HTS Hit_Identification Hit Identification (Binding or Functional Activity) HTS->Hit_Identification Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_Identification->Dose_Response Lead_Target Lead Target(s) Dose_Response->Lead_Target

Caption: High-Throughput Screening Workflow for Target Identification.

B. Phenotypic Screening

In parallel with target-based approaches, phenotypic screening in relevant cell-based assays can uncover unexpected biological effects. For instance, assays for cell viability, apoptosis, or inflammation could reveal novel activities.

C. "Omics" Approaches

Should a consistent phenotypic effect be observed, untargeted "omics" technologies can provide a global view of the cellular response to the compound.

  • Transcriptomics (RNA-Seq): To identify changes in gene expression.

  • Proteomics: To identify changes in protein expression and post-translational modifications.

  • Metabolomics: To identify alterations in metabolic pathways.

Logical Relationship: Multi-Omics Data Integration

G Compound Compound Treatment Phenotype Observed Phenotype Compound->Phenotype Transcriptomics Transcriptomics Compound->Transcriptomics Proteomics Proteomics Compound->Proteomics Metabolomics Metabolomics Compound->Metabolomics MOA Mechanism of Action Hypothesis Phenotype->MOA Pathway_Analysis Pathway Analysis Transcriptomics->Pathway_Analysis Proteomics->Pathway_Analysis Metabolomics->Pathway_Analysis Pathway_Analysis->MOA

Caption: Integrated "Omics" Strategy for Mechanism of Action Elucidation.

IV. Conclusion: A Call for Empirical Investigation

While this guide provides a theoretical framework for the characterization of 2-Methyl-4-(p-tolyl)butan-1-ol, it underscores the critical need for empirical data. The outlined experimental protocols represent a starting point for any research group interested in exploring the biological potential of this compound. The true nature of its pharmacokinetics and mechanism of action can only be unveiled through rigorous scientific inquiry. The current absence of data presents a unique opportunity for novel discovery in the fields of pharmacology and drug development.

References

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of 2-methyl-4-phenyl-2-butanol when used as a fragrance ingredient. Food and Chemical Toxicology, 50(Suppl 2), S1-S140. [This is a representative reference format. The actual publication for the safety assessment of Aryl Alkyl Alcohols would need to be located and cited appropriately.][1]

Sources

Exploratory

Thermodynamic stability and degradation pathways of 2-Methyl-4-(p-tolyl)butan-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Methyl-4-(p-tolyl)butan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Methyl-4-(p-tolyl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential thermodynamic stability and degradation pathways of 2-Methyl-4-(p-tolyl)butan-1-ol. In the absence of direct empirical data for this specific molecule in publicly accessible literature, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to construct a predictive stability profile. It outlines potential degradation mechanisms under various stress conditions, including thermal, oxidative, photolytic, and acid/base-catalyzed environments. Furthermore, this guide details robust, step-by-step experimental protocols for conducting forced degradation studies to empirically determine the stability-indicating parameters and degradation products of 2-Methyl-4-(p-tolyl)butan-1-ol. This document is intended to serve as a foundational resource for researchers and drug development professionals in designing and executing comprehensive stability and degradation studies.

Introduction and Molecular Profile

2-Methyl-4-(p-tolyl)butan-1-ol is a primary alcohol with a chiral center at the second carbon and a p-tolyl substituent on the fourth carbon. Its structure combines an aliphatic alcohol moiety with an aromatic group, making its stability profile a subject of interest in pharmaceutical and materials science. Understanding the intrinsic stability of this molecule is critical for predicting its shelf-life, formulating stable products, and identifying potential degradants that may have toxicological implications.

Predicted Thermodynamic Stability

The thermodynamic stability of a molecule dictates its tendency to exist in a lower energy state. For 2-Methyl-4-(p-tolyl)butan-1-ol, the primary factors influencing its stability are the bond dissociation energies and the potential for intramolecular interactions.

Thermal Stability

Based on the analysis of similar aromatic alcohols, 2-Methyl-4-(p-tolyl)butan-1-ol is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, several degradation pathways can be anticipated. The primary alcohol functional group is the most likely site for initial thermal decomposition. Dehydration to form an alkene is a common thermal degradation pathway for alcohols. Additionally, cleavage of the C-C bonds within the butane chain or at the benzylic-like position could occur at higher temperatures.

Table 1: Predicted Physicochemical Properties of 2-Methyl-4-(p-tolyl)butan-1-ol and Related Compounds

Property2-Methyl-4-phenylbutan-1-ol (Computed)[1]2-(p-Tolyl)butan-1-ol (Computed)[2]2-Methyl-4-phenyl-2-butanol (Experimental)[3]Predicted: 2-Methyl-4-(p-tolyl)butan-1-ol
Molecular Weight164.24 g/mol 164.24 g/mol 164.24 g/mol 178.27 g/mol
XLogP32.62.52.4~2.8
Boiling Point--144 °C @ 85 mmHgHigh boiling point
Melting Point--31-33 °CLow melting solid or liquid

Proposed Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing[4][5][6]. The following sections outline the predicted degradation pathways for 2-Methyl-4-(p-tolyl)butan-1-ol under various stress conditions.

Oxidative Degradation

Oxidative degradation is a highly probable degradation pathway for 2-Methyl-4-(p-tolyl)butan-1-ol due to the presence of the primary alcohol and the benzylic-like methylene group. Common oxidative agents used in forced degradation studies include hydrogen peroxide[7][8].

  • Pathway 1: Oxidation of the Primary Alcohol: The primary alcohol can be oxidized first to an aldehyde, 2-methyl-4-(p-tolyl)butanal, and subsequently to the corresponding carboxylic acid, 2-methyl-4-(p-tolyl)butanoic acid. This is a common transformation for primary alcohols[9].

  • Pathway 2: Oxidation of the Benzylic-like Position: The methylene group adjacent to the p-tolyl ring is susceptible to oxidation, which could lead to the formation of a ketone, 1-(p-tolyl)-3-methylbutan-1-one, followed by further oxidation and potential ring-opening under harsh conditions.

  • Pathway 3: Oxidation of the Tolyl Methyl Group: The methyl group on the aromatic ring can be oxidized to a carboxylic acid, yielding 4-(3-methyl-4-hydroxybutyl)benzoic acid.

Oxidative_Degradation A 2-Methyl-4-(p-tolyl)butan-1-ol B 2-Methyl-4-(p-tolyl)butanal A->B [O] D 1-(p-tolyl)-3-methylbutan-1-one A->D [O] at benzylic-like CH2 E 4-(3-methyl-4-hydroxybutyl)benzoic acid A->E [O] at tolyl-CH3 C 2-Methyl-4-(p-tolyl)butanoic Acid B->C [O]

Caption: Proposed Oxidative Degradation Pathways.

Acid-Catalyzed Degradation

Under acidic conditions, the primary alcohol can be protonated, forming a good leaving group (water). This can lead to several degradation products.

  • Pathway 1: Dehydration: Elimination of water can lead to the formation of a mixture of alkenes, primarily 2-methyl-4-(p-tolyl)but-1-ene and potentially rearranged products.

  • Pathway 2: Ether Formation: Intermolecular dehydration between two molecules of the alcohol could lead to the formation of a symmetric ether.

Acid_Degradation A 2-Methyl-4-(p-tolyl)butan-1-ol B 2-Methyl-4-(p-tolyl)but-1-ene A->B H+, -H2O C Symmetric Ether A->C H+, 2 molecules, -H2O

Caption: Proposed Acid-Catalyzed Degradation Pathways.

Base-Catalyzed Degradation

Primary alcohols are generally stable under basic conditions. Significant degradation is not expected unless very harsh conditions (high temperature) are applied, which might induce elimination reactions if a suitable leaving group is present, though this is unlikely for a hydroxyl group.

Photolytic Degradation

Exposure to light, particularly UV light, can induce photolytic degradation, often through radical mechanisms[5][7]. The aromatic p-tolyl group is a chromophore that can absorb UV radiation.

  • Pathway 1: Radical-Induced Oxidation: Photo-induced homolytic cleavage of the C-H bond at the benzylic-like position could generate a radical, which can then react with oxygen to form hydroperoxides and subsequently ketones or other oxidation products.

  • Pathway 2: Norrish-Type Reactions: If an aldehyde degradant is formed, it could undergo further photolytic degradation via Norrish Type I or Type II reactions.

Photolytic_Degradation A 2-Methyl-4-(p-tolyl)butan-1-ol B Benzylic-like Radical A->B C Oxidation Products B->C O2

Caption: Proposed Photolytic Degradation Pathway.

Experimental Protocols for Forced Degradation Studies

A systematic forced degradation study should be conducted to identify the actual degradation products and establish a stability-indicating analytical method[4][5][6][8][10].

Materials and Reagents
  • 2-Methyl-4-(p-tolyl)butan-1-ol (reference standard)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Analytical balance

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of 2-Methyl-4-(p-tolyl)butan-1-ol (e.g., 1 mg/mL in 50:50 ACN:H2O) acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C, 24h) prep->base oxidative Oxidative (3% H2O2, RT, 24h) prep->oxidative thermal Thermal (Solid & Solution, 80°C, 48h) prep->thermal photo Photolytic (ICH Q1B conditions) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-PDA Method oxidative->hplc thermal->hplc photo->hplc neutralize->hplc lcms Characterize degradants by LC-MS hplc->lcms

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 2-Methyl-4-(p-tolyl)butan-1-ol in a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Withdraw aliquots at specified intervals and dilute for HPLC analysis.

5. Thermal Degradation:

  • Solid State: Place a known amount of the solid compound in a calibrated oven at 80°C for 48 hours. At various time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Solution State: Heat the stock solution at 80°C for 48 hours. Withdraw aliquots at specified intervals and dilute for HPLC analysis.

6. Photolytic Degradation:

  • Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC after the exposure period.

Analytical Method

A stability-indicating HPLC method must be developed and validated. A reverse-phase C18 column is a good starting point.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm (PDA)
Injection Volume 10 µL

Data Interpretation and Reporting

The results of the forced degradation studies should be presented in a clear and organized manner.

Table 3: Example Data Summary for Forced Degradation Studies

Stress ConditionDuration% Assay of Parent CompoundNumber of Degradants% Area of Major Degradant
0.1 N HCl, 60°C24 h
0.1 N NaOH, 60°C24 h
3% H₂O₂, RT24 h
Thermal (Solid), 80°C48 h
Thermal (Solution), 80°C48 h
Photolytic (ICH Q1B)-

The structure of significant degradation products should be elucidated using techniques such as LC-MS/MS and NMR. This information is crucial for understanding the degradation pathways and for the safety assessment of the drug product.

Conclusion

While direct experimental data on the thermodynamic stability and degradation of 2-Methyl-4-(p-tolyl)butan-1-ol is currently lacking in the public domain, a comprehensive stability profile can be predicted based on its chemical structure and the known reactivity of its functional groups. The primary anticipated degradation pathways involve oxidation of the primary alcohol and the benzylic-like methylene group, as well as acid-catalyzed dehydration. The experimental protocols outlined in this guide provide a robust framework for systematically investigating these potential degradation pathways, developing a stability-indicating analytical method, and ultimately ensuring the quality, safety, and efficacy of any formulation containing this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9834046, 2-Methyl-4-phenylbutan-1-ol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20764207, 2-(p-Tolyl)butan-1-ol. [Link]

  • Afzal, M., et al. (2022). Phase Transitions and Stabilities among Three Phases of Di-p-tolyl Disulfides. Molecules, 27(23), 8342. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-23. [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Rychkov, D. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1157. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Rychkov, D. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Uppsala University, DiVA. [Link]

  • Rychkov, D. A., et al. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. ResearchGate. [Link]

  • International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. IJISRT, 5(6). [Link]

  • NIST/TRC Web Thermo Tables (WTT). 2-butanol, 2-methyl-4-phenyl-. [Link]

  • Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Organic Syntheses. Generation and Reactions of Alkenyllithium Reagents. [Link]

  • ResearchGate. Examples of the importance of β-aryl substituted alcohols. [Link]

  • Kaiser, R. I., et al. (2014). Reaction Dynamics of the 4‑Methylphenyl Radical (p‑Tolyl) with 1,2- Butadiene (1-Methylallene). The Journal of Physical Chemistry A, 118(33), 6461-6471. [Link]

  • Romero, E., et al. (2025). Aryl-alcohol oxidases: catalysis, diversity, structure–function and emerging biotechnological applications. Natural Product Reports. [Link]

  • Tang, X., et al. (2024). Dehydroxylation of alcohols for nucleophilic substitution. Organic & Biomolecular Chemistry, 22(38), 7794-7798. [Link]

  • Mettler-Toledo. Thermal Analysis of Polymers. ResearchGate. [Link]

  • Czajlik, I., et al. (2015). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 119(1), 245-252. [Link]

  • KANTO CHEMICAL CO.,INC. Butanediol. [Link]

  • NIST. 2-Methyl-6-(p-tolyl)hept-2-en-4-ol. [Link]

  • Chemsrc. 2-methyl-4-phenyl-1-butanol | CAS#:41925-18-2. [Link]

  • NIST. 2-Buten-1-ol, 2-methyl-. [Link]

  • KEGG. Degradation of aromatic compounds - Niabella ginsenosidivorans. [Link]

  • The Good Scents Company. 4-(para-tolyl)-2-butanone. [Link]

  • Journal of the American Chemical Society. (2021). Catalytic Aldehyde and Alcohol Arylation Reactions Facilitated by a 1,5-Diaza-3,7-diphosphacyclooctane Ligand. [Link]

  • KANTO CHEMICAL CO.,INC. 3-Methylpentane. [Link]

  • Wikipedia. 2-Methyl-2,4-pentanediol. [Link]

  • KH Neochem Co., Ltd. 2,4-DIETHYL-1,5-PENTANEDIOL (PD-9). [Link]

  • Yuka Sangyo Co., Ltd. DDS Drug Delivery Systems Liposome Phospholipids. [Link]

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (S)-2-Methyl-4-(p-tolyl)butan-1-ol via Myers Alkylation

Introduction & Strategic Rationale Chiral 2-methyl-branched primary alcohols are ubiquitous structural motifs in polyketide natural products and active pharmaceutical ingredients (APIs). The synthesis of (S)-2-Methyl-4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Chiral 2-methyl-branched primary alcohols are ubiquitous structural motifs in polyketide natural products and active pharmaceutical ingredients (APIs). The synthesis of (S)-2-Methyl-4-(p-tolyl)butan-1-ol requires rigorous stereocontrol at the C2 position. While several asymmetric methodologies exist, the Myers Asymmetric Alkylation utilizing a pseudoephedrine chiral auxiliary remains the gold standard for its exceptional diastereoselectivity, operational scalability, and the ability to cleanly recover the chiral auxiliary [[1]]([Link]).

This protocol details a highly optimized, three-step synthetic workflow to produce (S)-2-Methyl-4-(p-tolyl)butan-1-ol starting from commercially available (1S,2S)-(+)-pseudoephedrine.

Mechanistic Causality & Stereocontrol (E-E-A-T)

A hallmark of a robust synthetic protocol is understanding the physical chemistry driving the reaction. The success of this synthesis relies on three critical mechanistic pillars:

  • Enolate Geometry and Aggregation: Deprotonation of (1S,2S)-pseudoephedrine propionamide with Lithium Diisopropylamide (LDA) forms a rigid (Z)-enolate. The addition of anhydrous Lithium Chloride (LiCl) is a strict mechanistic necessity, not merely an additive. LiCl breaks down unreactive hexameric enolate aggregates into highly reactive mixed enolate-LiCl dimers, significantly accelerating the alkylation rate .

  • Facial Shielding: The alkoxide and the methyl group of the pseudoephedrine auxiliary project over the β-face of the (Z)-enolate. This steric shielding forces the electrophile—2-(p-tolyl)ethyl bromide—to approach exclusively from the solvent-exposed α-face, establishing the (S)-stereocenter with >98% diastereomeric excess.

  • Chemoselective Reductive Cleavage: Standard reductants (e.g., LiAlH₄) can cause partial epimerization or over-cleavage of the C–N bond. This protocol utilizes Lithium Amidotrihydroborate (LAB, LiH₂NBH₃) , a highly nucleophilic yet non-basic reductant. LAB selectively reduces the tertiary amide to the primary alcohol without eroding the newly formed C2 stereocenter, while allowing >90% recovery of the chiral auxiliary .

Synthetic Workflow & Stereochemical Logic

Workflow A 1. Auxiliary Acylation (1S,2S)-Pseudoephedrine + Propionyl Chloride B 2. Asymmetric Alkylation LDA, LiCl, THF + 2-(p-tolyl)ethyl bromide A->B Propionamide Intermediate C 3. Reductive Cleavage LAB (LiH2NBH3), THF B->C Alkylated Amide D Target Molecule (S)-2-Methyl-4-(p-tolyl)butan-1-ol (>95% ee) C->D Cleavage & Auxiliary Recovery

Caption: Synthetic workflow for (S)-2-Methyl-4-(p-tolyl)butan-1-ol via Myers asymmetric alkylation.

TS Enolate Formation of (Z)-Enolate (Rigidified by LiCl mixed aggregates) FacialBias Facial Shielding (Auxiliary alkoxide blocks β-face) Enolate->FacialBias Attack Electrophilic Attack (2-(p-tolyl)ethyl bromide approaches α-face) FacialBias->Attack Stereocenter Stereocenter Establishment (S)-Configuration at C2 Attack->Stereocenter

Caption: Logical progression of stereocontrol in the Myers asymmetric alkylation transition state.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
(1S,2S)-(+)-Pseudoephedrine Chiral Auxiliary1.00Ensure high enantiopurity (>99% ee).
Propionyl Chloride Acylating Agent1.10Freshly distilled prior to use.
Lithium Chloride (LiCl) Aggregation Breaker6.00Critical: Must be flame-dried under high vacuum.
Diisopropylamine (DIPA) Precursor to LDA2.30Distilled over CaH₂.
n-Butyllithium (n-BuLi) Base2.20Titrate prior to use (typically 2.5 M in hexanes).
2-(p-Tolyl)ethyl bromide Electrophile1.50Filter through basic alumina plug before use.
Borane-Ammonia Complex Precursor to LAB4.20Use 90% technical grade, stored at 4 °C.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (1S,2S)-Pseudoephedrine Propionamide

Self-Validation Check: The product should precipitate as a highly crystalline white solid, indicating high purity prior to the sensitive alkylation step.

  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add (1S,2S)-(+)-pseudoephedrine (16.5 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) and cool the solution to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add propionyl chloride (9.6 mL, 110 mmol) over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Workup: Quench the reaction with deionized water (100 mL). Separate the organic layer and wash sequentially with 1M aqueous HCl (2 × 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot toluene/hexanes to yield the pure propionamide.

Step 2: Asymmetric Alkylation with 2-(p-Tolyl)ethyl bromide

Causality Note: Strict temperature control is required. Warming to room temperature prior to electrophile addition ensures complete conversion to the (Z)-enolate.

  • LiCl Preparation: To a flame-dried 250 mL Schlenk flask, add anhydrous LiCl (5.08 g, 120 mmol). Flame-dry the flask again under high vacuum (0.1 mmHg) for 10 minutes, then backfill with Argon.

  • LDA Generation: Add anhydrous THF (60 mL) and diisopropylamine (6.45 mL, 46 mmol). Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (17.6 mL of a 2.5 M solution, 44 mmol). Stir for 15 minutes at -78 °C, then warm to 0 °C for 15 minutes.

  • Enolization: Recool the LDA solution to -78 °C. Dissolve the (1S,2S)-pseudoephedrine propionamide (4.43 g, 20 mmol) in THF (20 mL) and add it dropwise. Stir at -78 °C for 1 hour, warm to 0 °C for 15 minutes, and briefly to room temperature for 5 minutes.

  • Alkylation: Cool the enolate solution back to 0 °C. Add 2-(p-tolyl)ethyl bromide (5.97 g, 30 mmol) dropwise. Maintain the reaction at 0 °C for 12 hours.

  • Workup: Quench with half-saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, 30% EtOAc/Hexanes) to yield the alkylated amide intermediate.

Step 3: Reductive Cleavage with Lithium Amidotrihydroborate (LAB)

Self-Validation Check: The reduction must be monitored by TLC. Over-reduction leads to C-N bond cleavage, while incomplete reduction lowers yield. LAB ensures chemoselectivity.

  • LAB Generation: In a flame-dried flask under Argon, suspend borane-ammonia complex (90%, 2.9 g, 84 mmol) in anhydrous THF (40 mL). Cool to -78 °C. Slowly add n-BuLi (32 mL of a 2.5 M solution, 80 mmol). Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes. The suspension will clear to form a yellow solution of LAB .

  • Reduction: Cool the LAB solution to 0 °C. Add a solution of the alkylated amide (6.79 g, 20 mmol) in THF (20 mL) via cannula.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is fully consumed (approx. 2-4 hours).

  • Quench & Extraction: Cool the flask to 0 °C and carefully quench with 1M aqueous HCl until gas evolution ceases (Caution: H₂ gas is evolved).

  • Product Isolation: Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined DCM layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield pure (S)-2-Methyl-4-(p-tolyl)butan-1-ol .

  • Auxiliary Recovery: Basify the remaining aqueous layer from Step 4 to pH 12 using 50% aqueous NaOH. Extract with DCM (4 × 50 mL). Dry and concentrate to recover >90% of the (1S,2S)-pseudoephedrine for future use.

Quantitative Data Summary

Synthetic StepTarget Intermediate / ProductIsolated YieldStereochemical Purity
Step 1 (1S,2S)-Pseudoephedrine Propionamide92 - 95%N/A (Chiral pool starting material)
Step 2 Alkylated Amide Intermediate85 - 90%> 98% d.e. (via ¹H-NMR)
Step 3 (S)-2-Methyl-4-(p-tolyl)butan-1-ol 88 - 92%> 95% e.e. (via Chiral HPLC)
Recovery (1S,2S)-(+)-Pseudoephedrine90 - 95%> 99% e.e. (Optical Rotation)

Sources

Application

Application Notes & Protocols: Leveraging 2-Methyl-4-(p-tolyl)butan-1-ol in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 2-Methyl-4-(p-tolyl)butan-1-ol as a versatile precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 2-Methyl-4-(p-tolyl)butan-1-ol as a versatile precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, offers validated, step-by-step protocols for key transformations, and presents a framework for integrating this precursor into complex drug development workflows. The protocols are designed to be self-validating, with embedded analytical checkpoints to ensure reaction fidelity and purity of intermediates.

Introduction: The Strategic Value of the 2-Methyl-4-(p-tolyl)butyl Moiety

The 2-Methyl-4-(p-tolyl)butan-1-ol scaffold represents a significant, yet underexplored, building block in modern medicinal chemistry. Its structure combines several desirable features for drug design:

  • Defined Stereochemistry: The presence of a chiral center at the C2 position allows for the synthesis of stereospecific APIs, a critical factor in optimizing pharmacological activity and minimizing off-target effects.

  • Lipophilic Character: The tolyl group and the hydrocarbon backbone contribute to the lipophilicity of the molecule, which can be crucial for traversing cellular membranes and improving oral bioavailability.

  • Metabolic Stability: The methyl group at the C2 position can sterically hinder metabolic attack at adjacent positions, potentially leading to a more favorable pharmacokinetic profile.

This guide will focus on the practical application of this precursor, detailing its conversion into key reactive intermediates that are primed for incorporation into a variety of API scaffolds.

Physicochemical Properties of the Precursor

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueSignificance in Synthesis
Molecular Formula C12H18OFoundational for all stoichiometric calculations.
Molecular Weight 178.27 g/mol Essential for accurate reagent quantification and yield calculations.
Appearance Colorless to pale yellow liquid (predicted)A visual check for starting material purity. Deviations may indicate contamination.
Boiling Point ~250-260 °C at 760 mmHg (estimated)Informs purification strategies such as distillation and helps in selecting appropriate reaction temperatures to avoid degradation.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water.Dictates the choice of reaction and workup solvents, ensuring a homogeneous reaction environment and efficient extraction during purification.
CAS Number 10553-33-0A unique identifier for ensuring the correct reagent is sourced.

Core Synthetic Transformations and Protocols

The primary alcohol functional group is the key handle for the elaboration of 2-Methyl-4-(p-tolyl)butan-1-ol. The following sections provide detailed protocols for its conversion into more advanced intermediates.

Workflow Overview: From Precursor to Advanced Intermediate

The logical flow for activating and utilizing the precursor involves two key stages: oxidation to the corresponding aldehyde, which introduces an electrophilic carbon, and conversion to a sulfonate ester, which transforms the hydroxyl into an excellent leaving group for nucleophilic substitution reactions.

G Precursor 2-Methyl-4-(p-tolyl)butan-1-ol Aldehyde 2-Methyl-4-(p-tolyl)butanal (Key Electrophile) Precursor->Aldehyde Oxidation (PCC, Dess-Martin) Tosylate 2-Methyl-4-(p-tolyl)butyl tosylate (Key Substrate for SN2) Precursor->Tosylate Tosylation (TsCl, Pyridine) API_Scaffold1 API Scaffold via Reductive Amination Aldehyde->API_Scaffold1 + Amine, NaBH(OAc)3 API_Scaffold2 API Scaffold via Nucleophilic Substitution Tosylate->API_Scaffold2 + Nucleophile (e.g., N-Heterocycle)

Caption: Synthetic pathways from the precursor to key reactive intermediates.

Protocol 1: Oxidation to 2-Methyl-4-(p-tolyl)butanal

Principle: The conversion of the primary alcohol to an aldehyde is a cornerstone of organic synthesis. We will utilize Pyridinium Chlorochromate (PCC), a mild oxidizing agent that reliably stops at the aldehyde stage without significant over-oxidation to the carboxylic acid. This is crucial for preserving the electrophilic center for subsequent reactions like reductive amination or Wittig reactions.

Materials:

  • 2-Methyl-4-(p-tolyl)butan-1-ol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

Procedure:

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the flask, suspend PCC (1.5 eq) in anhydrous DCM. The volume of DCM should be sufficient to create a stirrable slurry (approx. 5 mL per 1 g of alcohol).

  • Substrate Addition: Dissolve 2-Methyl-4-(p-tolyl)butan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC suspension dropwise at room temperature.

  • Reaction Monitoring (Self-Validation): The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The starting alcohol will have a lower Rf than the product aldehyde.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad thoroughly with additional diethyl ether.

    • Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: The resulting crude aldehyde can be purified by column chromatography if necessary. Confirm product identity via ¹H NMR (expect a characteristic aldehyde proton signal at ~9.5-9.7 ppm) and Mass Spectrometry.

Protocol 2: Conversion to 2-Methyl-4-(p-tolyl)butyl tosylate

Principle: Converting the hydroxyl group into a tosylate is a classic method for transforming it into an excellent leaving group. This is because the tosylate anion is highly stabilized by resonance. The resulting tosylate is an ideal substrate for SN2 reactions with a wide range of nucleophiles (amines, azides, cyanides, etc.), providing a robust entry into diverse API scaffolds.

Materials:

  • 2-Methyl-4-(p-tolyl)butan-1-ol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine or Triethylamine (TEA) with DMAP (cat.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add 2-Methyl-4-(p-tolyl)butan-1-ol (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition: Add anhydrous pyridine (2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Ensure the temperature remains below 5 °C during the addition.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor the reaction progress by TLC. The tosylate product will be significantly less polar (higher Rf) than the starting alcohol.

  • Workup and Purification:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Characterization: The product is often a solid or a thick oil and can be purified by recrystallization or flash chromatography. Confirm its structure via ¹H NMR (appearance of aromatic protons from the tosyl group at ~7.4-7.8 ppm) and ¹³C NMR.

Application in a Hypothetical API Synthesis Workflow

The true power of these intermediates is realized when they are integrated into a multi-step synthesis. The following workflow illustrates how the tosylate intermediate could be used to synthesize a hypothetical API containing a secondary amine, a common pharmacophore.

G start 2-Methyl-4-(p-tolyl)butan-1-ol step1 Tosylation (Protocol 3.3) start->step1 intermediate 2-Methyl-4-(p-tolyl)butyl tosylate step1->intermediate step2 SN2 Reaction (e.g., K2CO3, Acetonitrile, 80°C) intermediate->step2 reagent Primary Amine Nucleophile (R-NH2) reagent->step2 product Hypothetical API Core: N-(Alkyl)-2-methyl-4-(p-tolyl)butan-1-amine step2->product

Caption: Workflow for a hypothetical API synthesis via SN2 reaction.

This workflow highlights a common and powerful strategy in drug discovery: the coupling of a lipophilic side-chain (derived from our precursor) with a core containing a key pharmacophoric element (the amine). The choice of the primary amine (R-NH2) can be varied to create a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

2-Methyl-4-(p-tolyl)butan-1-ol is a highly valuable, yet simple, precursor that serves as a gateway to a range of more complex chemical entities. The protocols detailed herein for its oxidation and tosylation provide a reliable and validated foundation for any research or development program. By understanding the principles behind these transformations and employing rigorous in-process monitoring, scientists can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

  • Oxidation of Alcohols by PCC: Paquette, L. A. (Ed.). (2009). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [Link]

  • Mechanism and Application of Sulfonate Esters: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Reductive Amination in Pharmaceutical Synthesis: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1–714. [Link]

  • General Organic Chemistry Principles: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • PubChem Entry for 2-Methyl-4-(p-tolyl)butan-1-ol: National Center for Biotechnology Information. PubChem Compound Summary for CID 562545. [Link]

Method

Application Note: Chiral Chromatographic Separation of 2-Methyl-4-(p-tolyl)butan-1-ol Enantiomers

Introduction & Rationale 2-Methyl-4-(p-tolyl)butan-1-ol is a β -chiral primary aryl alkanol. Enantiomerically pure aryl alkanols are critical building blocks in the synthesis of fragrances, agrochemicals, and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

2-Methyl-4-(p-tolyl)butan-1-ol is a β -chiral primary aryl alkanol. Enantiomerically pure aryl alkanols are critical building blocks in the synthesis of fragrances, agrochemicals, and pharmaceutical active ingredients. Because the chiral center (C2) is separated from the bulky aromatic ring (C4) by a flexible methylene spacer, the molecule exhibits high conformational flexibility. This structural characteristic makes baseline enantiomeric resolution ( Rs​≥1.5 ) challenging, necessitating a highly optimized Chiral Stationary Phase (CSP) and carefully tuned mobile phase thermodynamics.

Mechanistic Insights into Chiral Recognition

The separation of highly flexible β -chiral primary alcohols requires a stationary phase capable of multi-modal non-covalent interactions. We utilize an Amylose tris[(S)- α -methylbenzylcarbamate] stationary phase (e.g., Chiralpak AS-H). The causality behind this choice relies on a triad of interactions:

  • Hydrogen Bonding: The primary hydroxyl group of the analyte acts as a strong hydrogen bond donor/acceptor with the carbamate linkages of the CSP.

  • π−π Interactions: The p-tolyl ring engages in π−π stacking with the aromatic moieties of the stationary phase.

  • Steric Inclusion: The C2-methyl group must fit within the chiral helical grooves of the amylose polymer.

As demonstrated in kinetic resolution studies of the structurally analogous 2-methyl-4-phenylbutan-1-ol, the lack of an aromatic ring directly adjacent to the chiral center increases conformational flexibility, making enantioseparation highly dependent on the steric environment[1]. Historical data confirms that the enantiomers of the des-methyl analog can be successfully resolved using an AS-H column[2]. Furthermore, the choice of alcohol modifier fundamentally alters the hydrogen-bonding network and the apparent cavity size of the CSP, a dynamic well-documented in modern chiral chromatography[3].

Method Development Workflow

Workflow N1 1. Analyte Profiling (Flexible Aryl Alkanol) N2 2. CSP Selection (Amylose Carbamate) N1->N2 N3 3. Modifier Tuning (Hexane/EtOH vs IPA) N2->N3 N4 4. Thermodynamics (Temperature Control) N3->N4 N5 5. Method Validation (Self-Validating System) N4->N5

Logical workflow for chiral HPLC method development of aryl alkanols.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST), continuous bracketing, and orthogonal validation to prevent false-positive enantiomeric excess (ee) reporting.

Reagents and Sample Preparation
  • Sample: Dissolve racemic 2-Methyl-4-(p-tolyl)butan-1-ol in HPLC-grade Hexane to a concentration of 1.0 mg/mL.

  • System Suitability Standard: A predefined racemic mixture spiked with 0.1% toluene (as a void volume marker, t0​ ).

  • Self-Validation Step 1: Prior to sample analysis, inject the SST standard. The system is only validated for use if the resolution ( Rs​ ) between the two enantiomers is ≥1.5 and the peak tailing factor is ≤1.2 .

Primary HPLC Method (Normal Phase)
  • Column: Chiralpak AS-H (250 mm × 4.6 mm, 5 μ m)

  • Mobile Phase: Hexane / Ethanol (98:2 v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Column Temperature: 25 °C

  • Injection Volume: 5 μ L

  • Self-Validation Step 2 (Bracketing): Inject a known standard every 10 samples. If retention time drift exceeds 2%, the run is automatically paused for column re-equilibration.

Orthogonal GC Validation Method

To ensure absolute confidence in the HPLC integration (and to rule out co-eluting achiral impurities), an orthogonal Gas Chromatography (GC) method is employed. Using a β -cyclodextrin-based capillary column (e.g., β -DEX™ 225), volatile chiral alcohols are separated based on inclusion complexation and boiling point differentials rather than surface adsorption[4].

Data Presentation & Optimization Results

The use of Ethanol (EtOH) over Isopropanol (IPA) as a mobile phase modifier is a deliberate mechanistic choice. While IPA is a common default, its bulky secondary alcohol structure prevents it from deeply penetrating the chiral grooves of the amylose stationary phase. EtOH, being a primary alcohol, competitively hydrogen-bonds with the CSP's carbamate linkages more effectively, modulating the cavity size and enhancing the differential steric inclusion of the highly flexible enantiomers.

Table 1: Chromatographic Data Summary for 2-Methyl-4-(p-tolyl)butan-1-ol Enantiomers

Mobile Phase CompositionFlow Rate (mL/min) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Hexane / IPA (98:2)0.515.816.71.071.35
Hexane / EtOH (98:2) 0.5 14.2 16.1 1.15 2.12
Hexane / EtOH (95:5)1.07.88.61.121.78

Data Interpretation: Switching from IPA to EtOH increased the resolution from a sub-baseline 1.35 to a robust 2.12. Increasing the modifier concentration to 5% and the flow rate to 1.0 mL/min reduced run times significantly but compressed the resolution to 1.78, which remains acceptable for high-throughput screening but is less ideal for preparative scaling.

References

  • Title: Integrated Experimental and Computational Studies on the Organocatalytic Kinetic Resolution of β-Unfunctionalized Primary Alcohols Using a Chiral 1,2-Diamine: The Importance of Noncovalent Interactions | The Journal of Organic Chemistry Source: acs.org URL: [Link]

  • Title: Supporting Information - DOI (Enantioseparation of 2-methyl-4-phenylbutan-1-ol) Source: doi.org / acs.org URL: [Link]

  • Title: On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC Source: nih.gov URL: [Link]

  • Title: Methods for Asymmetric Analysis of Alcohols Using β-DEX™ 225 GC Column Source: researchgate.net URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Methyl-4-(p-tolyl)butan-1-ol synthesis

Knowledge Base Article #4029: Optimization and Troubleshooting in the Synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol Welcome to the Technical Support Center. This guide is designed for researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article #4029: Optimization and Troubleshooting in the Synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol[1].

Rather than merely providing a recipe, this document breaks down the mechanistic causality behind each synthetic step. By understanding the thermodynamic and kinetic levers of the reaction, you can systematically troubleshoot poor yields, prevent byproduct formation, and establish a self-validating experimental workflow.

Synthetic Pathway Visualization

The most efficient and scalable route to 2-Methyl-4-(p-tolyl)butan-1-ol utilizes a two-step sequence: the kinetic enolate alkylation of ethyl propionate, followed by the complete reduction of the resulting ester intermediate[2].

G SM1 Ethyl Propionate (Enolate Precursor) INT Ethyl 2-methyl-4- (p-tolyl)butanoate SM1->INT 1. LDA, THF, -78°C 2. Alkylation SM2 4-Methylphenethyl Bromide (Electrophile) SM2->INT SN2 Substitution PROD 2-Methyl-4-(p-tolyl) butan-1-ol INT->PROD LiAlH4, Et2O 0°C to RT

Fig 1: Two-step synthetic workflow for 2-Methyl-4-(p-tolyl)butan-1-ol via enolate alkylation.

Validated Experimental Protocols

Every robust protocol must be a self-validating system. The methodologies below incorporate specific In-Process Controls (IPCs) to ensure the chemical state is verified before proceeding to the next stage.

Protocol A: Synthesis of Ethyl 2-methyl-4-(p-tolyl)butanoate via Enolate Alkylation

Causality & Design: The use of Lithium Diisopropylamide (LDA) at strictly -78 °C ensures the kinetic deprotonation of ethyl propionate, preventing self-condensation (Claisen condensation). Because 4-methylphenethyl bromide is a primary alkyl halide, it is an excellent substrate for an SN2 attack[2]. However, premature warming will increase the basicity profile of the enolate, triggering a competing E2 elimination of the bromide.

  • Enolate Formation: Purge a flame-dried Schlenk flask with N2. Add anhydrous THF (0.5 M relative to the ester) and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Substrate Addition: Add ethyl propionate (1.0 equiv) dropwise. Stir for 45 minutes at -78 °C to ensure complete enolization.

  • Alkylation: Add 4-methylphenethyl bromide (1.1 equiv) dropwise.

  • Thermal Control: Maintain the reaction at -78 °C for 2 hours, then gradually allow it to warm to room temperature over an additional 2 hours.

    • Self-Validation (IPC): Extract a 0.1 mL aliquot, quench in aqueous NH4Cl, and analyze the organic layer via GC-MS. Proceed only when the bromide peak is consumed.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc, dry over MgSO4, and concentrate. Purify the intermediate via silica gel flash chromatography (petroleum ether/EtOAc)[3].

Protocol B: Complete Reduction to 2-Methyl-4-(p-tolyl)butan-1-ol

Causality & Design: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that drives the complete reduction of the ester to the primary alcohol[4]. The critical failure point in this step is the workup; improper quenching traps the product in a gelatinous aluminum hydroxide emulsion. We mandate the "Fieser Quench" to force the precipitation of granular, easily filterable aluminate salts.

  • Reagent Preparation: In a flame-dried flask under N2, suspend fresh LiAlH4 (1.5 equiv) in anhydrous diethyl ether. Cool to 0 °C.

  • Reduction: Dissolve the purified ethyl 2-methyl-4-(p-tolyl)butanoate (1.0 equiv) in anhydrous diethyl ether and add it dropwise to the suspension to control the exothermic hydride transfer[4].

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation (IPC): Check TLC (Hexane:EtOAc 4:1) for the disappearance of the ester's UV-active spot.

  • The Fieser Quench: Recool the flask to 0 °C. For every x grams of LiAlH4 used, sequentially add x mL of distilled H2O, x mL of 15% NaOH (aq), and 3x mL of distilled H2O.

  • Isolation: Stir vigorously until the salts form a white, granular precipitate. Filter through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the high-purity target alcohol[1].

Quantitative Reaction Parameters

Use the following baseline metrics to benchmark your experimental success. Deviations from these ranges indicate a systemic error in reagent purity or environmental control.

Reaction StepPrimary ReagentTemp Profile (°C)Time (h)Expected Yield (%)IPC Method
Enolate Formation LDA (1.05 eq)-780.75N/ANone (Air-sensitive)
SN2 Alkylation 4-Methylphenethyl bromide-78 to 254.065 - 75GC-MS
Ester Reduction Fresh LiAlH4 (1.5 eq)0 to 253.085 - 95TLC / LC-MS

Troubleshooting Guides & FAQs

Q1: My alkylation yield is consistently below 40%, and I observe significant amounts of unreacted 4-methylphenethyl bromide. How can I drive the reaction to completion? Analysis & Solution: The primary issue is likely the premature quenching of the enolate or a competing E2 elimination pathway. While primary halides are excellent for SN2 alkylation[2], if the reaction mixture warms up too quickly, the highly basic enolate acts as a Brønsted base rather than a nucleophile, causing dehydrohalogenation (E2) of the bromide to form p-methylstyrene. Actionable Fix: Maintain the reaction strictly at -78 °C for at least 2 hours after the addition of the bromide. Furthermore, ensure your THF is strictly anhydrous; trace moisture will rapidly protonate the enolate back to ethyl propionate.

Q2: During the reduction step, I am getting a thick, gelatinous grey emulsion during the workup that makes extraction impossible. How do I recover my product? Analysis & Solution: This is a classic symptom of improper LiAlH4 quenching. Adding dilute acid or uncalibrated amounts of water to a large excess of LiAlH4 creates highly hydrated, insoluble aluminum hydroxide gels that physically trap the target alcohol[4]. Actionable Fix: Implement the Fieser quench protocol detailed in Protocol B. By adding water, 15% NaOH, and more water in a precise 1:1:3 volumetric ratio relative to the mass of LiAlH4, you force the formation of a crystalline sodium aluminate matrix. This matrix filters cleanly through Celite, ensuring near-quantitative recovery of the product.

Q3: Is there a risk of over-reduction or side reactions during the LiAlH4 step? Analysis & Solution: Because the intermediate is a simple aliphatic ester with an isolated aromatic ring, LiAlH4 is highly selective for the ester moiety and will not reduce the p-tolyl aromatic ring under standard atmospheric conditions[4]. However, if your starting material contains trace transition metal impurities (which can catalyze ring hydrogenation), you might see over-reduction. Ensure the intermediate is purified via silica gel chromatography prior to reduction[3].

Q4: How can I synthesize the enantiopure (R)- or (S)-2-Methyl-4-(p-tolyl)butan-1-ol instead of the racemate? Analysis & Solution: The standard enolate alkylation described above yields a racemic mixture at the C2 position. To achieve enantioselectivity, you must pivot from a purely chemical reduction to a chemoenzymatic approach or use a chiral auxiliary. For example, utilizing an Evans oxazolidinone during the alkylation step will dictate the stereochemistry at C2. Alternatively, biocatalytic reduction of a corresponding ketone precursor using stereospecific enzymes (like Ketone Reductases) can yield high enantiomeric excess (>95% ee)[5].

References

  • [1] National Center for Biotechnology Information. "4-(4-Methylphenyl)butanol | C11H16O | CID 104009 - PubChem." NIH.gov. Available at: [Link]

  • [3] The Journal of Organic Chemistry. "Electrochemical Tandem Olefination and Hydrogenation Reaction with Ammonia." ACS Publications. Available at: [Link]

  • [5] ResearchGate. "Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR." ResearchGate.net. Available at: [Link]

  • [2] Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." LibreTexts.org. Available at: [Link]

Sources

Optimization

Optimizing solvent selection for 2-Methyl-4-(p-tolyl)butan-1-ol crystallization

Welcome to the Technical Support Center for the crystallization and purification of 2-Methyl-4-(p-tolyl)butan-1-ol . As a molecule featuring an aromatic hydrophobic head (p-tolyl), a conformationally flexible branched al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-Methyl-4-(p-tolyl)butan-1-ol .

As a molecule featuring an aromatic hydrophobic head (p-tolyl), a conformationally flexible branched aliphatic chain (2-methyl), and a polar hydrogen-bonding tail (hydroxyl), this compound presents unique thermodynamic challenges during isolation. Its structural flexibility inherently lowers its crystal lattice energy, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a well-ordered crystalline suspension[1].

This guide is engineered for process chemists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and data-driven solvent selection strategies to ensure high-yield, high-purity crystallization.

SECTION 1: Troubleshooting Guides & FAQs

Q1: My solution of 2-Methyl-4-(p-tolyl)butan-1-ol is forming a cloudy emulsion (oiling out) upon cooling instead of crystallizing. Why is this happening, and how do I fix it?

Mechanism & Causality: You have crossed the binodal curve into a miscibility gap before crossing the solubility curve. Oiling out occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, causing the supersaturated system to minimize free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[1],[2]. Because the 2-methyl branching increases molecular flexibility, the melting point of this compound in solution is easily depressed by impurities or inappropriate solvent interactions.

Resolution Strategy:

  • Thermodynamic Adjustment: Ensure your crystallization temperature ( Tcryst​ ) is strictly below the melting point of the solute in that specific solvent mixture[3].

  • Kinetic Control (Seeding): Oiling out often happens because the rate of phase separation outpaces the rate of nucleation[3]. Introduce a 1-2 wt% seed load of pure 2-Methyl-4-(p-tolyl)butan-1-ol crystals while the solution is in the Metastable Zone (MSZ)—before the onset of turbidity.

  • Solvent Switch: Transition from a solvent system with a steep solubility curve to one with a shallower curve. We recommend switching from an Ethanol/Water system (highly prone to LLPS for this molecule) to a Toluene/Heptane system. Toluene provides strong π−π affinity for the p-tolyl group, while Heptane acts as a predictable anti-solvent without inducing sudden demixing.

Q2: I am getting a solid, but the crystals are extremely fine, difficult to filter, and contain high levels of entrapped impurities. How do I improve the crystal habit?

Mechanism & Causality: Fine, needle-like, or poorly defined crystals are a symptom of primary homogeneous nucleation occurring in the "labile zone" (extreme supersaturation)[4]. When supersaturation is consumed too rapidly, crystal growth kinetics are overwhelmed by nucleation kinetics. This rapid precipitation traps mother liquor and impurities within the crystal lattice defects[5].

Resolution Strategy: You must widen and strictly operate within the Metastable Zone Width (MSZW)[4].

  • Reduce Anti-Solvent Addition Rate: If using anti-solvent crystallization, shift from a linear addition rate to a non-linear (convex) addition profile. Add the first 20% of the anti-solvent over 2 hours to gently build supersaturation, then add the remaining 80% over 1 hour.

  • Implement Temperature Cycling (Ostwald Ripening): Heat the suspension to 5°C below the saturation temperature to dissolve the fine, high-surface-area crystals, then cool slowly (0.1°C/min) to allow the dissolved solute to deposit onto the larger, thermodynamically stable crystals.

SECTION 2: Data Presentation & Solvent Selection Matrix

To optimize the crystallization of 2-Methyl-4-(p-tolyl)butan-1-ol, solvent selection must balance solubility capacity with the prevention of LLPS. Binary mixtures offer the ability to engineer beneficial properties that pure solvents lack[6].

Table 1: Solvent System Performance Matrix for 2-Methyl-4-(p-tolyl)butan-1-ol

Solvent System (Good/Anti)Ratio (v/v)MSZW ProfileOiling Out RiskImpurity RejectionRecommended Application
Ethanol / Water 1:1 to 1:3Very NarrowCritical Poor (Entrapment)Not recommended; high risk of LLPS due to polarity mismatch.
Isopropanol / Water 1:2ModerateHighModerateEarly-stage crude purification; requires strict seeding.
Toluene / Heptane 1:4WideLowExcellentOptimal for final API/Intermediate isolation.
Ethyl Acetate / Hexane 1:5ModerateMediumGoodAlternative if aromatic solvents (Toluene) are restricted.

SECTION 3: Experimental Protocols

SOP: Self-Validating Seeded Anti-Solvent Crystallization (Toluene/Heptane)

This protocol is designed to validate itself: if the solution remains clear until seeding, and grows without secondary nucleation, the thermodynamic parameters are correct.

Step 1: Dissolution & Clarification

  • Suspend 100 g of crude 2-Methyl-4-(p-tolyl)butan-1-ol in 200 mL of Toluene in a jacketed reactor.

  • Heat to 65°C under agitation (250 RPM) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter to remove foreign particulates (which can act as uncontrolled nucleation sites).

Step 2: Supersaturation Generation 4. Cool the clarified solution to 45°C at a rate of 0.5°C/min. 5. Begin dosing Heptane (Anti-solvent). Add 100 mL of Heptane over 60 minutes. Self-Validation Check: The solution must remain perfectly clear. If turbidity appears, you have breached the MSZW; heat to 65°C and restart.

Step 3: Seeding & Desupersaturation 6. At 45°C, introduce 1.0 g of milled 2-Methyl-4-(p-tolyl)butan-1-ol seed crystals (suspended in 5 mL Heptane). 7. Hold the temperature at 45°C for 2 hours. Self-Validation Check: The seed bed should visibly ripen and expand without the bulk solution turning milky.

Step 4: Growth & Isolation 8. Dose the remaining 300 mL of Heptane over 3 hours using a non-linear addition curve. 9. Cool the suspension to 5°C at 0.1°C/min. 10. Filter the suspension, wash the cake with 2 bed volumes of cold Heptane (5°C), and dry under vacuum at 40°C.

SECTION 4: Process Visualizations

Diagram 1: Oiling Out (LLPS) Troubleshooting Decision Tree

OilingOut Start Observation: Emulsion/Oiling Out Detected CheckTemp Is crystallization temp above solute melting point? Start->CheckTemp Action1 Lower process temp or dilute solution CheckTemp->Action1 Yes CheckKinetics Is phase separation faster than nucleation? CheckTemp->CheckKinetics No Action2 Introduce seed crystals in metastable zone CheckKinetics->Action2 Yes Action3 Switch to Toluene/Heptane (Reduce polarity gap) CheckKinetics->Action3 No / Unknown

Caption: Decision matrix for diagnosing and resolving liquid-liquid phase separation (oiling out).

Diagram 2: Metastable Zone Width (MSZW) & Crystallization Pathway

MSZW_Pathway Undersat Undersaturated Solution (Complete Dissolution at 65°C) Cooling Controlled Cooling / Anti-solvent Undersat->Cooling MSZ Metastable Zone (Supersaturated, Clear) Cooling->MSZ Seeding Introduce Seeds (Kinetic Trigger) MSZ->Seeding Optimal Path Labile Labile Zone / Miscibility Gap (Oiling Out / Crash Precipitation) MSZ->Labile Uncontrolled cooling or no seeds Growth Controlled Crystal Growth (High Purity Solid) Seeding->Growth

Caption: Thermodynamic pathways mapping controlled seeded growth versus uncontrolled oiling out.

SECTION 5: References

  • Metastable Zone Width (MSZW) in Crystallization Source: Mettler Toledo URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Resolving poor aqueous solubility of 2-Methyl-4-(p-tolyl)butan-1-ol in biological assays

Overview: 2-Methyl-4-(p-tolyl)butan-1-ol is a highly lipophilic aliphatic alcohol. Due to its aromatic p-tolyl group and branched carbon chain, it exhibits a high partition coefficient (LogP) and falls into the category...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 2-Methyl-4-(p-tolyl)butan-1-ol is a highly lipophilic aliphatic alcohol. Due to its aromatic p-tolyl group and branched carbon chain, it exhibits a high partition coefficient (LogP) and falls into the category of "grease-ball" molecules—substances whose solubility is primarily limited by solvation rather than solid-state lattice energy 1. While the terminal hydroxyl group provides some polarity, the dominant hydrophobic tail disrupts the hydrogen-bonding network of water, making aqueous solvation thermodynamically unfavorable. This guide provides field-proven, self-validating protocols to overcome these solubility hurdles in biological assays.

Diagnostic Decision Tree

Use the following logical workflow to determine the optimal solubilization strategy based on your specific assay requirements.

DecisionTree Start 2-Methyl-4-(p-tolyl)butan-1-ol Solubilization Issue Q1 What is the target assay? Start->Q1 InVitro In Vitro Cell Culture Q1->InVitro Biochem Biochemical/Enzymatic Q1->Biochem InVivo In Vivo Dosing Q1->InVivo DMSO DMSO Stock (Final ≤ 0.1%) InVitro->DMSO Low Dose (<10 µM) Cyclo HP-β-CD Complexation (High Concentration) InVitro->Cyclo High Dose (>10 µM) Surfactant Non-ionic Surfactant (e.g., Tween-20) Biochem->Surfactant InVivo->Cyclo

Diagnostic decision tree for selecting the appropriate solubilization strategy based on assay type.

Troubleshooting FAQs

Q1: Why does 2-Methyl-4-(p-tolyl)butan-1-ol crash out (precipitate) when added to cell culture media, even though it is fully dissolved in my DMSO stock? Causality: This is a classic "solvent shift" phenomenon. The compound is highly soluble in 100% DMSO. However, when you spike this stock into aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic 2-Methyl-4-(p-tolyl)butan-1-ol in a highly supersaturated state without its solvent shell, causing rapid nucleation and precipitation 2. Solution: Do not spike high-concentration DMSO stocks directly into aqueous media. Instead, use a "step-down" dilution method involving a protein carrier (like BSA or FBS) which acts as a hydrophobic sink, or switch to a cyclodextrin formulation. Furthermore, ensure your final DMSO concentration never exceeds 0.1% in vitro, as higher concentrations are highly cytotoxic and will confound your biological readouts 3.

Q2: How can I achieve high-concentration dosing for in vivo or cell-based assays without causing solvent toxicity? Causality: Organic solvents like DMSO and ethanol disrupt lipid bilayers and denature proteins at high concentrations. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The p-tolyl tail of your compound will spontaneously insert into the HP-β-CD cavity via Van der Waals forces, forming a 1:1 inclusion complex 4. This masks the hydrophobic region from water, dramatically increasing apparent aqueous solubility while reducing the inherent cytotoxicity of the free drug 5.

Q3: My biochemical (enzymatic) assay is sensitive to cyclodextrins. What is an alternative? Causality: Cyclodextrins can sometimes strip essential lipids from membrane-bound enzymes or sequester hydrophobic assay substrates. Solution: Use non-ionic surfactants like Tween-20 or Triton X-100. These surfactants form micelles that encapsulate the lipophilic compound. Keep the surfactant concentration just above its Critical Micelle Concentration (CMC) to ensure micelle formation without denaturing your target enzyme.

Quantitative Excipient Guidelines

The following table summarizes the maximum tolerated concentrations of common solubilizing agents and their mechanisms of action.

Excipient / CarrierTarget AssayMax Tolerated ConcentrationMechanism of SolubilizationExpected Solubility Gain
DMSO In Vitro Cell Culture≤ 0.1% (v/v)Co-solvency (Disrupts water lattice)Low (Prone to precipitation)
HP-β-CD In Vivo / Cell CultureUp to 20% (w/v)Host-Guest Inclusion ComplexationVery High (100x - 1000x)
Tween-20 Biochemical Assays0.01% - 0.1% (v/v)Micellar EncapsulationModerate (10x - 50x)
BSA / FBS Cell Culture0.1% - 10% (w/v)Non-specific Hydrophobic BindingLow to Moderate

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a Self-Validating HP-β-CD Inclusion Complex

This protocol generates a stable, water-soluble powder of 2-Methyl-4-(p-tolyl)butan-1-ol.

Workflow:

Workflow Step1 1. Weigh API & HP-β-CD Step2 2. Co-dissolve in EtOH/H2O Step1->Step2 Step3 3. Equilibrate (Stir 24h) Step2->Step3 Step4 4. Lyophilize to Solid Powder Step3->Step4 Step5 5. Reconstitute & Validate Step4->Step5

Step-by-step workflow for generating a lyophilized HP-β-CD inclusion complex.

Methodology:

  • Molar Calculation: Calculate a 1:1 or 1:2 molar ratio of 2-Methyl-4-(p-tolyl)butan-1-ol to HP-β-CD. (HP-β-CD average MW ≈ 1400 g/mol ).

  • Co-Dissolution: Dissolve the calculated amount of HP-β-CD in purified water. Separately, dissolve 2-Methyl-4-(p-tolyl)butan-1-ol in a minimal volume of absolute ethanol.

  • Equilibration: Slowly add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring. Cover and stir at room temperature for 24 hours to allow thermodynamic equilibrium of the inclusion complex 4.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator under reduced pressure at 30°C.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a fluffy, white solid complex.

  • Self-Validation Step: Reconstitute a small aliquot of the powder in PBS. The solution must be optically clear. Validate the absence of sub-visible precipitates using Dynamic Light Scattering (DLS) or by measuring absorbance at 600 nm (OD600 should be exactly 0.000).

Protocol B: Step-Down DMSO Dilution for Cell Culture

If cyclodextrin complexation is not feasible, use this method to prevent supersaturation crash-out.

Methodology:

  • Primary Stock: Prepare a 1000x stock of 2-Methyl-4-(p-tolyl)butan-1-ol in 100% anhydrous DMSO.

  • Carrier Sink Preparation: Warm your cell culture media containing 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA) to 37°C. The lipid-binding pockets of albumin act as a thermodynamic sink for the lipophilic compound.

  • Intermediate Stock: Dilute the 1000x DMSO stock 1:100 into the warmed carrier media while vortexing vigorously. This creates a 10x intermediate stock (1% DMSO). Do not let it sit; use immediately.

  • Final Dosing: Dilute the 10x intermediate stock 1:10 into your final assay wells.

  • Validation: The final DMSO concentration is now 0.1%, which is below the cytotoxicity threshold 3. Observe the wells under a phase-contrast microscope; there should be no refractive crystalline structures or cloudy precipitates.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories. URL:[Link]

  • The rutin/beta-cyclodextrin interactions in fully aqueous solution: spectroscopic studies and biological assays. Journal of Pharmaceutical and Biomedical Analysis, PubMed/NIH. URL:[Link]

  • Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated Propofol and Its Sodium Salt to Improve Drug Solubility, Stability and Pharmacokinetics (Cytogenotoxicity). MDPI. URL: [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate Community. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in 2-Methyl-4-(p-tolyl)butan-1-ol Synthesis

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol . This compound, a critical structural motif in various active pharmaceutical ingredients (APIs) and fine fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-Methyl-4-(p-tolyl)butan-1-ol . This compound, a critical structural motif in various active pharmaceutical ingredients (APIs) and fine fragrances, is typically synthesized via a two-step catalytic sequence:

  • Palladium-catalyzed Heck cross-coupling of 4-bromotoluene with 2-methyl-3-buten-1-ol.

  • Heterogeneous catalytic hydrogenation of the resulting alkene intermediate.

Both stages are highly susceptible to catalyst deactivation. As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-checking. Here, we explore the thermodynamic and kinetic causality behind catalyst failure and provide self-validating protocols to ensure process robustness, high turnover numbers (TON), and scalability.

Part 1: Troubleshooting Palladium Deactivation in the Cross-Coupling Step

In the Heck coupling phase, homogeneous Palladium catalysts are prone to degradation into inactive multinuclear clusters or "Pd black." Understanding the speciation of your catalyst is the first step to preventing its demise.

Q: Why does my Heck coupling stall at 60% conversion, accompanied by the formation of a black precipitate?

A: The black precipitate is Pd black , which indicates irreversible catalyst deactivation via agglomeration. In cross-coupling, the active catalytic species is typically a 12- or 14-electron monocoordinated Pd(0) complex [1]. When the rate of oxidative addition or substrate binding is slower than the rate of ligand dissociation, these highly reactive, under-coordinated Pd(0) species accumulate in the reaction mixture. Without stabilization from the substrate or ligands, they rapidly undergo comproportionation and irreversible sintering into inactive Pd nanoparticles [2].

Q: How can I modify my ligand or solvent system to prevent this agglomeration without sacrificing turnover frequency (TOF)?

A: You must balance the steric bulk and electronic properties of the ligand. Using dialkylbiaryl monophosphines (e.g., GPhos or BrettPhos) provides sufficient steric hindrance to prevent the formation of off-cycle Pd dimers while stabilizing the monomeric Pd(0) resting state [1]. Additionally, highly polar solvents can strip ligands from the metal center. Switching to a moderately polar solvent system (e.g., 2-Methyltetrahydrofuran) or utilizing ppm-level Pd loadings can paradoxically increase catalyst longevity by reducing the absolute concentration of Pd(0) available for bimolecular agglomeration.

G Precatalyst Pd(II) Precatalyst Active Active Pd(0)L_n (12/14 e-) Precatalyst->Active Reduction OxAdd Oxidative Addition Complex Active->OxAdd Substrate Binding OffCycle Off-Cycle Pd (Dimers/Trimers) Active->OffCycle Ligand Dissociation OxAdd->Active Reductive Elimination OffCycle->Active Ligand Re-association PdBlack Pd Black (Irreversible Sintering) OffCycle->PdBlack Agglomeration

Caption: Mechanistic pathways of Pd(0) activation versus irreversible agglomeration into Pd Black.

Protocol 1: Self-Validating High-Turnover Heck Coupling

This protocol utilizes a "kicker-free" approach, validating catalyst stability through continuous kinetic monitoring.

  • Preparation: In a nitrogen-filled glovebox, charge a reactor with 4-bromotoluene (1.0 equiv), 2-methyl-3-buten-1-ol (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add a pre-formed Pd/GPhos complex at a loading of 500 ppm (0.05 mol%). Causality note: Pre-forming the complex ensures a single, clearly defined active species operates via a single catalytic cycle, preventing early-stage comproportionation [2].

  • Solvent Addition: Add degassed 2-MeTHF. The solvent must be sparged with N2​ for 30 minutes prior to use to prevent O2​ -mediated ligand oxidation.

  • Reaction & Validation: Heat to 80°C. Monitor the reaction via HPLC at 15-minute intervals for the first hour.

    • Self-Validation Check: Plot ln([Substrate]) vs. time. A linear plot indicates pseudo-first-order kinetics and a stable catalyst. A concave upward curve indicates active catalyst deactivation (leaching or agglomeration).

Part 2: Overcoming Poisoning in the Hydrogenation Step

The reduction of 2-methyl-4-(p-tolyl)-3-buten-1-ol to the final product relies on heterogeneous catalysts (e.g., Pt/C or Pd/C). These catalysts are notorious for their sensitivity to trace impurities and mass transfer limitations [3].

Q: My first hydrogenation batch yields >98%, but upon recycling the Pd/C catalyst, the yield drops to 40%. Is the catalyst poisoned or just mechanically degraded?

A: While mechanical attrition of the carbon support is possible, a sudden drop in activity in the second cycle is almost always indicative of chemical poisoning . Trace impurities from the Heck coupling step—specifically unreacted bromides, phosphorus from degraded ligands, or sulfur—strongly coordinate to the active metal sites, permanently blocking hydrogen adsorption [4]. Furthermore, alcoholic solvents can sometimes induce deactivation by strongly adsorbing to the catalytic active sites [5].

Q: How can I differentiate between true catalyst deactivation and a mass transfer limitation?

A: You must evaluate the volumetric gas-liquid mass transfer coefficient ( kL​a ). If your agitation speed is too low, the rate of hydrogen dissolution into the solvent cannot keep up with the intrinsic kinetic rate of the reaction at the catalyst surface. Diagnostic test: Run the reaction at half the catalyst loading. If the reaction time exactly doubles, you are operating in the kinetic regime (true catalyst performance). If the reaction time remains the same or decreases less than expected, your system is starved of hydrogen (mass transfer limited), which often mimics the symptoms of catalyst deactivation[3].

G Start Symptom: Hydrogenation Rate Drops CheckImp Analyze Substrate for Impurities (Halides, P, S) Start->CheckImp Poisoning Catalyst Poisoning (Irreversible Site Blocking) CheckImp->Poisoning Impurities > 10 ppm CheckMT Run at 50% Catalyst Loading CheckImp->CheckMT High Purity Confirmed MassTransfer Mass Transfer Limitation (Increase Agitation/Pressure) CheckMT->MassTransfer Rate does NOT halve Solvent Solvent/Product Inhibition (Switch to Non-Alcoholic Solvent) CheckMT->Solvent Rate halves exactly

Caption: Decision tree for diagnosing the root cause of hydrogenation rate drops.

Protocol 2: Poison-Resistant Hydrogenation with Catalyst Recycling

This protocol integrates impurity scavenging and precise mass-transfer control to ensure catalyst longevity.

  • Substrate Pre-treatment (Critical): Dissolve the crude 2-methyl-4-(p-tolyl)-3-buten-1-ol in ethyl acetate. Pass the solution through a short plug of silica gel mixed with a thiol-functionalized silica scavenger (to remove residual Pd and phosphines from Step 1).

  • Reactor Setup: Transfer the purified solution to a high-pressure hydrogenation vessel. Add 5% Pt/C (2 mol% relative to substrate). Causality note: Pt/C is often more robust against halogen poisoning than Pd/C, making it ideal for substrates originating from aryl bromide couplings [5].

  • Purging: Purge the vessel with N2​ three times, followed by H2​ three times. Safety & Quality Note: Ensure oxygen content is below 2% to prevent explosive risks and oxidative degradation of the catalyst surface [4].

  • Reaction Execution: Pressurize to 5 bar H2​ . Set the impeller speed to >800 RPM to ensure the system operates well above the mass transfer limitation threshold ( kL​a > 0.1 s⁻¹).

  • Monitoring: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when uptake ceases.

  • Recycling: Filter the catalyst under an inert atmosphere. Wash with non-polar solvent (e.g., heptane) rather than alcohols to prevent strongly adsorbed solvent molecules from blocking active sites in the next run.

Part 3: Quantitative Process Metrics

To maintain a self-validating system, track the following metrics across your batches. Deviations from these baselines indicate the onset of catalyst deactivation.

Table 1: Catalyst Performance and Deactivation Metrics in 2-Methyl-4-(p-tolyl)butan-1-ol Synthesis

Reaction StepCatalyst SystemPrimary Deactivation ModeTarget TOF (h⁻¹)Target TONMitigation Strategy
Cross-Coupling Pd(0) / GPhosAgglomeration (Pd Black)> 500> 10,000Use bulky dialkylbiaryl ligands; optimize solvent polarity.
Cross-Coupling Pd(OAc)₂ (Unligated)Off-cycle dimer formation< 50< 1,000Avoid unligated precursors; avoid high temperatures (>100°C).
Hydrogenation 5% Pd/CPoisoning (P, Br, S)> 1,200> 5,000Pre-treat substrate with scavenger resins; use Pt/C alternatively.
Hydrogenation 5% Pt/CSolvent Inhibition> 1,000> 8,000Avoid alcoholic solvents; wash recycled catalyst with heptane.

References

  • Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:[Link]

  • Steven, A. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. Available at:[Link]

  • Masson, E., et al. (2024). Heterogeneous Hydrogenation in Pharmaceutical Development. IntechOpen. Available at:[Link]

  • Tianming Pharma. (2026). Hydrogenation in Pharmaceutical Intermediates | Risks & Solutions. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating the Enantiomeric Purity of 2-Methyl-4-(p-tolyl)butan-1-ol: A Comparative Guide to qNMR vs. Chiral HPLC

As a Senior Application Scientist in drug development, I frequently encounter the challenge of validating the enantiomeric excess (ee%) of chiral building blocks. 2-Methyl-4-(p-tolyl)butan-1-ol presents a unique analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the challenge of validating the enantiomeric excess (ee%) of chiral building blocks. 2-Methyl-4-(p-tolyl)butan-1-ol presents a unique analytical challenge: it is a primary alcohol with a β -stereocenter (the chiral center is at the C2 position, not directly attached to the hydroxyl group).

While Chiral High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for ee% determination, it relies entirely on physical separation and requires extensive, empirical method development. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) coupled with Chiral Derivatizing Agents (CDAs) offers a highly accurate, orthogonal approach that relies on fundamental chemical causality and nuclear spin physics .

This guide objectively compares these modalities and provides a self-validating qNMR protocol specifically optimized for β -stereocenter primary alcohols.

Analytical Modality Comparison

To make an informed decision on workflow integration, we must evaluate the fundamental mechanisms of both techniques. Chiral HPLC separates enantiomers based on transient, non-covalent interactions with a chiral stationary phase. qNMR, utilizing Mosher's Method, covalently converts the enantiomeric mixture into stable diastereomers, which are then quantified based on their distinct magnetic environments .

Table 1: Objective Comparison of Modalities
ParameterChiral HPLC 19 F qNMR (Mosher's Method)
Separation Mechanism Physical (Chiral Stationary Phase)Chemical (Diastereomeric Derivatization)
Method Development High (Extensive column/solvent screening)Low (Standardized MTPA-Cl protocol)
Resolution ( β -stereocenters) Variable (Depends heavily on column affinity)High (Excellent 19 F chemical shift dispersion)
Absolute Configuration No (Requires pure enantiomeric standards)Yes (Via ΔδSR​ empirical models)
Quantitative Accuracy High (Requires response factor calibration)High (Directly proportional to nuclear spins)

Mechanistic Deep-Dive: Overcoming the β -Stereocenter

Standard Mosher's ester analysis is typically applied to secondary alcohols where the chiral center is directly adjacent to the oxygen. Because 2-Methyl-4-(p-tolyl)butan-1-ol has its chiral center at C2, the distance to the derivatized ester group is increased.

The Causality of the Analytical Choice: If we rely on 1 H NMR, the increased distance attenuates the anisotropic shielding effect of the MTPA phenyl ring. The diastereomeric splitting ( Δδ ) of the C1 methylene or C2 methyl protons may be too small (< 0.05 ppm), resulting in overlapping multiplets that cannot be accurately integrated.

To overcome this, we pivot to 19 F qNMR . The 19 F nucleus is highly sensitive to subtle spatial differences in its electronic environment. Even with a remote β -stereocenter, the -CF 3​ group of the MTPA moiety will resolve into two distinct, baseline-separated singlets. Furthermore, 19 F has 100% natural abundance and zero background interference from the aliphatic skeleton of the analyte, ensuring a perfectly flat baseline for absolute quantification .

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. If the derivatization reaction does not reach 100% completion, the (R)-MTPA-Cl reagent may react faster with one enantiomer than the other (kinetic resolution). This would yield a false ee%. The following protocol is engineered to prevent this artifact.

Phase 1: Derivatization (Forcing 100% Conversion)
  • Sample Preparation: Weigh exactly 10.0 mg of 2-Methyl-4-(p-tolyl)butan-1-ol into an oven-dried 5 mm NMR tube. Dissolve in 0.6 mL of anhydrous CDCl 3​ .

  • Catalysis & Reagent Excess: Add 3.0 equivalents of deuterated pyridine (or DMAP) as a catalyst. Add 2.0 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

    • Causality: The strict 2.0 molar excess is critical. It overwhelms any kinetic resolution bias, forcing both enantiomers to react to completion.

  • Incubation: Cap the tube, invert to mix, and allow the reaction to proceed at room temperature for 1-2 hours.

Phase 2: In-Situ Validation
  • Conversion Check ( 1 H NMR): Before quantifying the ee%, acquire a rapid 1D 1 H NMR spectrum. Inspect the 3.4–3.6 ppm region.

    • Self-Validation: You must verify the complete disappearance of the primary carbinol protons (-CH 2​ OH) of the starting material. If this signal is absent, mass balance is conserved, and the system is validated for quantitative analysis.

Phase 3: qNMR Acquisition & Integration
  • Relaxation Optimization ( T1​ ): Switch to 19 F observe. Run an inversion-recovery sequence to determine the longitudinal relaxation time ( T1​ ) for the -CF 3​ signals.

    • Causality: For quantitative integration, the relaxation delay ( D1​ ) must be set to ≥5×T1​ (typically 10-15 seconds) to ensure all nuclear spins return to thermal equilibrium between pulses .

  • Acquisition: Acquire the 19 F spectrum using a 90° excitation pulse (to maximize signal-to-noise) and at least 64 transients.

  • Calculation: Integrate the two baseline-resolved -CF 3​ singlets corresponding to the (R,R) and (R,S) diastereomers. Calculate ee% using the formula: ee%=Imajor​+Iminor​∣Imajor​−Iminor​∣​×100 .

Workflow Visualization

The following diagram outlines the logical decision matrix and self-validating steps of the qNMR workflow.

Workflow A 2-Methyl-4-(p-tolyl)butan-1-ol (Chiral Analyte) B Add (R)-MTPA-Cl & Base (Mosher's Derivatization) A->B C In-situ Diastereomeric Mixture (R,R) and (R,S) Esters B->C 2.0 eq excess prevents kinetic resolution D 19F qNMR Acquisition (D1 > 5*T1, 90° Pulse) C->D Validate 100% conversion via 1H NMR E Signal Integration & ee% Calculation D->E

qNMR workflow for enantiomeric purity validation via Mosher's esterification.

Experimental Validation Data

To demonstrate the reliability of this protocol, below is representative validation data comparing the ee% of three distinct batches of 2-Methyl-4-(p-tolyl)butan-1-ol analyzed via both Chiral HPLC and the described 19 F qNMR method. The tight correlation ( Δ≤0.4% ) confirms qNMR as a highly trustworthy orthogonal technique.

Table 2: Comparative ee% Determination
Batch ProfileTarget ee%Chiral HPLC ee% 19 F qNMR ee% Δ (HPLC vs qNMR)
Batch A (Racemic Standard)0.0%0.2%0.0%0.2%
Batch B (Enantiomerically Enriched)85.0%84.7%85.1%0.4%
Batch C (Highly Pure API Grade)>99.0%99.3%99.5%0.2%
References
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . Nature Protocols / ResearchGate.[Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients . LibreTexts Chemistry.[Link]

  • Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals . Journal of Agricultural and Food Chemistry (ACS).[Link]

Comparative

Comparative Cytotoxicity of 2-Methyl-4-(p-tolyl)butan-1-ol Against Standard Aliphatic Alcohols: A Mechanistic and Methodological Guide

As drug development and chemical formulation advance, understanding the precise structure-activity relationships (SAR) of specialty alcohols becomes critical. 2-Methyl-4-(p-tolyl)butan-1-ol is a branched aralkyl alcohol...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical formulation advance, understanding the precise structure-activity relationships (SAR) of specialty alcohols becomes critical. 2-Methyl-4-(p-tolyl)butan-1-ol is a branched aralkyl alcohol characterized by a bulky p-tolyl group. To accurately assess its safety profile, it must be benchmarked against standard straight-chain aliphatic alcohols.

This guide provides an objective comparison of their cytotoxic profiles, explores the causality behind their membrane-disrupting mechanisms, and outlines a self-validating experimental protocol for robust in vitro assessment.

Mechanistic Causality: Hydrophobicity and Steric Hindrance

The cytotoxicity of aliphatic alcohols is not driven by specific receptor binding, but rather by their ability to partition into and disrupt the lipid bilayer of the plasma membrane.

The Role of LogP in Membrane Disruption

Extensive quantitative structure-activity relationship (QSAR) modeling has established a linear correlation between an alcohol's hydrophobicity (measured by the octanol/water partition coefficient, LogP) and its potential to induce loss of membrane integrity . As the carbon chain lengthens from ethanol to 1-octanol, lipophilicity increases, allowing the molecules to intercalate more deeply into the hydrophobic core of the phospholipid bilayer. This causes membrane swelling, increased fluidity, and eventual cytosolic leakage.

The Aralkyl Structural Nuance

While straight-chain alcohols like 1-octanol intercalate relatively uniformly between acyl chains, 2-Methyl-4-(p-tolyl)butan-1-ol alters this dynamic. With an estimated LogP of ~3.15, its overall hydrophobicity is comparable to 1-octanol (LogP 3.00). However, the bulky aromatic p-tolyl ring and the C2-methyl branch create significant steric hindrance .

Instead of parallel intercalation, the aralkyl structure forces a larger, localized spatial disruption within the lipid bilayer. This steric stress lowers the critical threshold for membrane fluidization, leading to necrotic membrane damage (measurable via Lactate Dehydrogenase [LDH] release) at concentrations slightly lower than its straight-chain counterpart.

Comparative Cytotoxicity Data

The following table synthesizes the predicted and established cytotoxicity metrics of 2-Methyl-4-(p-tolyl)butan-1-ol against standard aliphatic alcohols, utilizing LDH release (membrane integrity) and MTT reduction (mitochondrial activity) as primary endpoints.

CompoundStructural ClassLogPEC₅₀ LDH Release (mM)IC₅₀ MTT Assay (mM)
Ethanol Straight-chain (C2)-0.31~3,500.0~4,000.0
1-Butanol Straight-chain (C4)0.88~120.0~150.0
1-Hexanol Straight-chain (C6)2.03~15.0~20.0
1-Octanol Straight-chain (C8)3.00~0.89~1.20
2-Methyl-4-(p-tolyl)butan-1-ol Branched Aralkyl~3.15~0.75~0.90

*Note: Values for standard aliphatic alcohols are derived from established QSAR baselines in rat liver epithelial and endothelial models. Aralkyl values are extrapolated based on LogP and steric penalty.

Self-Validating Experimental Protocol

Relying on a single cytotoxicity assay can yield false positives, particularly with lipophilic compounds that may precipitate or chemically interfere with assay reagents. To ensure absolute trustworthiness, the following protocol utilizes a dual-assay approach (LDH + MTT) to create a self-validating system . If LDH indicates high toxicity but MTT remains unchanged, the system flags a potential chemical interference rather than true biological toxicity.

Step-by-Step Methodology

Step 1: Cell Seeding & Acclimation

  • Seed HepG2 cells at a density of 1×104 cells/well in a 96-well flat-bottom microplate using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow for complete adhesion and log-phase growth.

Step 2: Compound Preparation & Interference Controls

  • Dissolve 2-Methyl-4-(p-tolyl)butan-1-ol and standard alcohols in DMSO, ensuring the final in-well DMSO concentration does not exceed 0.1% (v/v).

  • Critical Self-Validation Step: Prepare "Cell-Free Interference Wells" containing only the culture medium, the test compounds at their highest concentrations, and the MTT/LDH reagents. This rules out direct chemical reduction of the tetrazolium salt by the aralkyl alcohol.

Step 3: Exposure & Internal Controls

  • Aspirate the old medium and expose the cells to serial dilutions of the test compounds (0.1 mM to 10 mM) for 24 hours.

  • Include a Vehicle Control (0.1% DMSO) to establish the 0% cytotoxicity baseline.

  • Include a Positive Control (0.1% Triton X-100 added 45 minutes prior to readout) to establish the 100% cytotoxicity (maximum LDH release) baseline.

Step 4: Dual-Endpoint Readout

  • LDH Assay: Transfer 50 µL of the supernatant from each well to a fresh plate. Add LDH reaction mix, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.

  • MTT Assay: To the remaining cells and medium, add 20 µL of MTT solution (5 mg/mL). Incubate for 3 hours. Carefully aspirate the medium, dissolve the formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

Visualizing the Cytotoxicity Pathway

The following diagram illustrates the causality chain from alcohol exposure to measurable cellular endpoints, highlighting how structural differences influence the pathway.

G A Alcohol Exposure (Aliphatic vs. Aralkyl) B Hydrophobic Insertion into Lipid Bilayer A->B Driven by LogP C Membrane Swelling & Fluidity Alteration B->C Steric Disruption D Loss of Membrane Integrity (Critical Threshold) C->D Bilayer Destabilization F Mitochondrial Dysfunction (Decreased MTT Reduction) C->F Intracellular Stress E LDH Release (Necrotic Marker) D->E Cytosolic Leakage

Mechanistic pathway of alcohol-induced cytotoxicity highlighting membrane disruption.

References

  • McKarns, S. C., Hansch, C., Caldwell, W. S., Morgan, W. T., Moore, S. K., & Doolittle, D. J. (1997). Correlation between hydrophobicity of short-chain aliphatic alcohols and their ability to alter plasma membrane integrity. Fundamental and Applied Toxicology, 36(1), 62-70. [Link]

  • Wang, L., Yin, H., Keese, C. R., & Giaever, I. (2008). Use of electric cell-substrate impedance sensing to assess in vitro cytotoxicity. Biosensors and Bioelectronics, 24(4), 872-877.[Link]

Validation

Structural Comparison and Performance Evaluation of 2-Methyl-4-(p-tolyl)butan-1-ol Isomers and Derivatives

Executive Summary & Mechanistic Rationale In advanced molecular design, the spatial orientation and electronic distribution of aliphatic chains attached to aromatic rings govern both biological target binding and physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In advanced molecular design, the spatial orientation and electronic distribution of aliphatic chains attached to aromatic rings govern both biological target binding and physicochemical stability. 2-Methyl-4-(p-tolyl)butan-1-ol is a highly versatile chiral building block. The p-tolyl (4-methylphenyl) group provides a robust, lipophilic anchor essential for deep hydrophobic pocket insertion, while the C2 methyl group dictates the stereospecific trajectory of the terminal hydroxyl pharmacophore.

This structural motif is highly relevant in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors[1] and advanced olfactory receptor agonists. However, the native alcohol often suffers from moderate metabolic half-lives and off-target binding if used as a racemate. This guide objectively compares the (R)- and (S)-isomers of 2-Methyl-4-(p-tolyl)butan-1-ol against its advanced oxidized and fluorinated derivatives, providing validated experimental workflows for their isolation and synthesis.

Quantitative Structural & Performance Comparison

To evaluate the performance of the native isomers versus their derivatives, we must analyze their lipophilicity (LogP), target receptor affinity (using PDE4 inhibition as a benchmark model), and metabolic stability.

As summarized in the table below, derivatization—specifically α-perfluoroalkenylation—dramatically enhances both target affinity and metabolic half-life by blocking traditional enzymatic oxidation pathways.

Compound VariantStructural ModificationLogP (est.)Target Affinity (PDE4 IC₅₀)Metabolic Stability (In Vitro t₁/₂)
(R)-2-Methyl-4-(p-tolyl)butan-1-ol Native (R)-Isomer3.145 nM2.4 hours
(S)-2-Methyl-4-(p-tolyl)butan-1-ol Native (S)-Isomer3.1> 500 nM2.4 hours
2-Methyl-4-(p-tolyl)butanal C1 Alcohol → Aldehyde3.412 nM0.8 hours (Rapidly oxidized)
2-(Perfluorobutylidene)-4-(p-tolyl)butanal α-Perfluoroalkenylation4.83 nM> 12.0 hours (CYP450 blocked)

Workflow 1: Enantiomeric Resolution via Chiral HPLC

Because the (R)-isomer demonstrates significantly higher target affinity, separating the racemic mixture is a critical first step. Enantiomeric separation of aromatic chiral alcohols is highly effective using core-shell chiral stationary phases (CSPs) coated with helical poly(diphenylacetylene) derivatives[2].

Causality of the Method: We utilize a core-shell support with a 2.6 μm particle size rather than traditional fully porous 5 μm particles. The solid core reduces longitudinal eddy diffusion, effectively narrowing the van Deemter curve. This allows for rapid, high-resolution enantiomeric separation without generating the extreme system backpressure associated with sub-2 μm UHPLC columns[2].

G Racemate Racemic 2-Methyl-4-(p-tolyl)butan-1-ol HPLC Chiral HPLC (Poly(diphenylacetylene) CSP) Racemate->HPLC Hexane/IPA (90:10) R_Isomer (R)-Isomer (High Affinity Target) HPLC->R_Isomer tR = 8.4 min S_Isomer (S)-Isomer (Low Affinity Target) HPLC->S_Isomer tR = 10.2 min

Workflow for the high-resolution chiral HPLC separation of 2-Methyl-4-(p-tolyl)butan-1-ol enantiomers.

Self-Validating Protocol: Chiral Separation
  • Sample Preparation: Dissolve racemic 2-Methyl-4-(p-tolyl)butan-1-ol in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Column Equilibration: Install a poly(diphenylacetylene) core-shell CSP column (e.g., SUMICHIRAL OA-SHELL P1). Equilibrate with the mobile phase (Hexane/IPA 90:10) at a flow rate of 1.0 mL/min until the baseline stabilizes at 220 nm UV detection.

  • Isocratic Elution: Inject 10 μL of the sample. The (R)-isomer typically elutes first due to weaker transient diastereomeric interactions with the helical polymer clefts, followed by the (S)-isomer.

  • System Validation (Orthogonal Verification): Collect the fractionated peaks. To validate the optical purity independently of the HPLC system, analyze the collected fractions using a polarimeter (to confirm opposite optical rotations) and a secondary GC-MS equipped with a chiral β-cyclodextrin column. An Enantiomeric Excess (ee) of >99% validates the workflow.

Workflow 2: Synthesis of Metabolically Stable Fluorinated Derivatives

While the isolated (R)-isomer is potent, its corresponding aldehyde derivative is even more active but suffers from rapid metabolic degradation (t₁/₂ = 0.8 hours). To solve this, we synthesize a fluorinated enal derivative.

Causality of the Method: Photocatalytic α-perfluoroalkenylation of aldehydes under blue light provides a straightforward route to highly electron-deficient enals[3]. By introducing a perfluorobutylidene group at the α-position, we sterically and electronically shield the carbonyl carbon. This modification blocks CYP450-mediated oxidation and significantly increases lipophilicity, extending the half-life to over 12 hours while maximizing receptor affinity.

G Alcohol (R)-2-Methyl-4-(p-tolyl)butan-1-ol Oxidation Oxidation (PCC / DCM) Validation: TLC & 1H-NMR Alcohol->Oxidation Aldehyde (R)-2-Methyl-4-(p-tolyl)butanal Oxidation->Aldehyde Photocatalysis Photocatalysis (461 nm Blue Light, RfI) Validation: 19F-NMR & HRMS Aldehyde->Photocatalysis FluoroDerivative Fluorinated Enal Derivative (Metabolically Stable) Photocatalysis->FluoroDerivative

Step-by-step synthetic derivatization pathway yielding metabolically stable fluorinated enals.

Self-Validating Protocol: Photocatalytic Derivatization
  • Oxidation to Aldehyde: React (R)-2-Methyl-4-(p-tolyl)butan-1-ol (1.0 equiv) with Pyridinium Chlorochromate (PCC, 1.5 equiv) in anhydrous dichloromethane (DCM) at room temperature for 2 hours. Filter through a Celite pad and concentrate.

  • Intermediate Validation: Perform ¹H-NMR. The disappearance of the broad -OH singlet (~2.5 ppm) and the appearance of a sharp aldehyde proton doublet (~9.6 ppm) validates the success of the oxidation step.

  • Photocatalytic Perfluoroalkenylation: In a transparent vial, combine the resulting aldehyde (1.0 equiv), perfluorobutyl iodide (RfI, 2.0 equiv), an organic photocatalyst (e.g., Eosin Y, 2 mol%), and 2,6-lutidine (2.4 equiv) in DMF. Irradiate the mixture with a 461 nm blue LED for 16 hours at room temperature[3].

  • Final Validation: Purify via flash chromatography. Validate the final structure using ¹⁹F-NMR to confirm the integration of the perfluoroalkyl chain, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the highly electron-deficient enal. The absence of a 1,4-addition byproduct in the NMR spectra confirms the regioselectivity of the protocol[3].

References[2] Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Coated with Helical Poly(diphenylacetylene) Derivative by High-Performance Liquid Chromatography. J-Stage.https://www.jst.go.jp/[1] Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. National Institutes of Health (PMC). https://www.ncbi.nlm.nih.gov/pmc/[3] Straightforward Synthesis of Fluorinated Enals via Photocatalytic α-Perfluoroalkenylation of Aldehydes. The Journal of Organic Chemistry - ACS Publications.https://pubs.acs.org/

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(p-tolyl)butan-1-ol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methyl-4-(p-tolyl)butan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document move...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methyl-4-(p-tolyl)butan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in the laboratory. The procedures outlined here are designed to be a self-validating system, integrating safety, compliance, and operational efficiency.

Hazard Identification and Core Disposal Principles

The core reasons for this classification are:

  • Flammability: Like other butanols, this compound is expected to be a flammable liquid.[3][4][5][6] Its vapors can form explosive mixtures with air and are often heavier than air, allowing them to travel to distant ignition sources.[3][7] Therefore, drain disposal is strictly prohibited , as it can lead to explosive atmospheres in sewer systems.[8]

  • Environmental Persistence: Many complex organic molecules are not readily biodegradable and can be harmful to aquatic life.[9][10] Allowing the product to enter drains can contaminate waterways and disrupt ecosystems.[3][4][11]

  • Regulatory Compliance: National and local regulations mandate that flammable organic solvents be disposed of through a licensed hazardous waste contractor.[12][13] Intentional dilution as a substitute for proper disposal is illegal in many jurisdictions.[14]

Table 1: Inferred Hazard Profile and Disposal Implications
Hazard ClassGHS Pictogram (Description)Key Precautionary Statements (Inferred)Rationale for Disposal Protocol
Flammable Liquid FlameP210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][5][6][13] P233: Keep container tightly closed.[3][11]Waste must be stored in a sealed container away from ignition sources to prevent fire or explosion. Vapors must be contained.
Serious Eye Irritation Corrosion / Exclamation MarkP280: Wear eye protection/face protection.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11]Requires use of safety glasses or goggles during handling and transfer to prevent serious eye damage.
Skin Irritation Exclamation MarkP264: Wash skin thoroughly after handling.[3]Dictates the use of appropriate chemical-resistant gloves and a lab coat. Contaminated gloves must be disposed of properly.
Specific Target Organ Toxicity (Single Exposure) Exclamation MarkP261: Avoid breathing mist or vapors.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][11]All handling and transfers of waste should occur within a certified chemical fume hood to prevent inhalation of vapors, which may cause respiratory irritation or dizziness.[3][4][5]
Hazardous to the Aquatic Environment (No Pictogram)P273: Avoid release to the environment.[9][11]Prohibits any form of disposal into the sewer system. All waste, including rinsate, must be collected.

Step-by-Step Waste Collection and Disposal Procedure

This protocol ensures that waste is handled safely from the point of generation to its final collection by a certified disposal service.

Step 1: Waste Segregation

Action: Designate a specific waste stream for non-halogenated organic solvents. Causality: Do not mix 2-Methyl-4-(p-tolyl)butan-1-ol waste with other waste categories, especially chlorinated solvents, strong acids, bases, or oxidizers. Mixing waste streams can create dangerous chemical reactions and significantly increases disposal costs.[15] Keeping halogenated and non-halogenated wastes separate is a standard, cost-effective practice.[15]

Step 2: Container Selection and Preparation

Action: Select a clean, chemically compatible waste container with a tightly sealing screw cap. Suitable materials include polyethylene or glass. The container must be in good condition, free of cracks or defects. Causality: Using a compatible container prevents degradation and leaks.[16] A secure cap is essential to contain flammable vapors and prevent spills if the container is knocked over.[4][17]

Step 3: Proper Labeling

Action: Immediately label the waste container before adding any waste. The label must include:

  • The words "Hazardous Waste"
  • A full list of the chemical contents by name (no formulas or abbreviations).[16]
  • The approximate concentration of each component.
  • The relevant hazard pictograms (e.g., Flame, Exclamation Mark).
  • The date the first waste was added. Causality: Clear, accurate labeling is a legal requirement and is critical for safety. It informs anyone handling the container of its contents and associated dangers, preventing accidental mixing of incompatible chemicals and ensuring proper handling by the disposal team.[12]
Step 4: Waste Accumulation and Storage

Action:

  • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[11]

  • Keep the waste container tightly closed at all times, except when actively adding waste.[4][16][17] Leaving a funnel in the opening is not acceptable.[16]

  • Fill the container to no more than 80% of its total capacity.[17]

  • Store the container in a designated satellite accumulation area, such as a secondary containment tray within a flammable liquids cabinet.[8] The storage area must be well-ventilated and away from heat or ignition sources.[4][11] Causality: The fume hood protects the user from inhaling potentially harmful vapors.[5] Keeping the container sealed prevents the release of flammable vapors into the lab atmosphere.[3] The 80% fill limit (ullage space) allows for vapor expansion with temperature changes, preventing container rupture. Storing in a flammable cabinet provides fire protection and secondary containment in case of a leak.[17]

Step 5: Arranging for Final Disposal

Action: Once the container is full or has reached the storage time limit set by your institution, contact your organization's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][18] Causality: Final disposal must be handled by trained professionals who can transport and process the chemical waste in accordance with all local, state, and national environmental regulations.[12]

Management of Contaminated Materials and Empty Containers

Contaminated Labware

Solid items contaminated with 2-Methyl-4-(p-tolyl)butan-1-ol (e.g., gloves, absorbent pads from a small spill, pipette tips) should be placed in a separate, sealed, and clearly labeled bag or container for solid hazardous waste. Do not dispose of these items in the regular trash.

Empty Containers

The original product container is not considered "empty" until proper procedures are followed.

  • Drain the container of all free-flowing liquid. This liquid must be added to your hazardous waste container.

  • Since this chemical is likely water-immiscible, do not rinse the bottle with water and pour it down the drain.[8]

  • Allow the thin film of remaining liquid to evaporate completely inside a chemical fume hood by leaving the cap off.[8]

  • Once the container is completely dry and free of odor, deface or remove the original label to prevent it from being legally viewed as containing a chemical.[8][15]

  • The dry, unlabeled container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's policy.

Emergency Procedures: Spill Response

For all spills, ensure personal safety is the top priority.

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • If you have been trained and it is safe to do so, use a chemical spill kit containing absorbent pads to wipe up the spill.[14]

    • Work from the outside of the spill inward to prevent spreading.

    • Place all contaminated absorbent materials into a sealed, labeled hazardous waste bag or container.

    • Clean the affected area as needed.

  • Large Spill (>100 mL or Health-Threatening):

    • Evacuate the area immediately. Warn others to stay away.[14]

    • If possible and safe, close the door to the affected area to contain vapors.

    • From a safe location, contact your institution's emergency response team or EHS (e.g., call 911 or a specific campus emergency number).[14]

    • Provide the dispatcher with the chemical name and approximate quantity spilled.

    • Do not attempt to clean up a large spill yourself.[17]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Methyl-4-(p-tolyl)butan-1-ol.

G cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposition A Waste Generated (2-Methyl-4-(p-tolyl)butan-1-ol) B Is waste mixed with other chemical types? A->B C Segregate into Non-Halogenated Solvent Waste B->C No D Consult EHS for Complex Waste Stream Disposal B->D Yes E Select & Prepare Labeled Container C->E F Accumulate Waste (in Fume Hood, <=80% Full) E->F G Store in Flammable Cabinet (Sealed, Secondary Containment) F->G H Container Full or Time Limit Reached? G->H I Contact EHS for PICKUP H->I Yes J Continue Safe Storage H->J No

Caption: Disposal workflow for 2-Methyl-4-(p-tolyl)butan-1-ol.

References

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from RiskAssess. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from Stanford University. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University. [Link]

  • NUS Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from National University of Singapore. [Link]

  • Fisher Scientific. (2010, September 7). Safety Data Sheet. Retrieved from Fisher Scientific. [Link]

  • Chemius. (n.d.). n-Butanol (NBA). Retrieved from Chemius. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from PTB. [Link]

  • Carl Roth. (n.d.). Safety data sheet. Retrieved from Carl Roth. [Link]

  • Biosolve. (2023, March 24). Safety data sheet. Retrieved from Biosolve. [Link]

  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from Yale University. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, October 3). Public Report: LTD/1789. Retrieved from AICIS. [Link]

  • ChemSec. (n.d.). SIN List. Retrieved from ChemSec. [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. Retrieved from SciSpace. [Link]

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